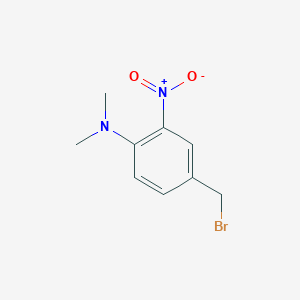![molecular formula C12H8N4O3S B14321087 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole CAS No. 106636-44-6](/img/structure/B14321087.png)
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, along with nitro and nitroso functional groups. The compound’s unique structure imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with 3-methyl-2-bromoimidazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles like bromine, chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole.
Reduction: Formation of 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
Uniqueness
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b][1,3]thiazole scaffold enhances its potential as a versatile compound for various applications.
Propiedades
Número CAS |
106636-44-6 |
|---|---|
Fórmula molecular |
C12H8N4O3S |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
3-methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-20-12-13-10(11(14-17)15(7)12)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
Clave InChI |
UAKOKYGGDPKLCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(=C(N12)N=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)









![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
